2,2'-Bi-1,3-dioxane

Physicochemical Properties Hydrophobicity Partition Coefficient

2,2'-Bi-1,3-dioxane (CAS 30214-45-0) is a heterocyclic bis-acetal composed of two 1,3-dioxane rings linked via a C2–C2′ bond. With a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, it belongs to the class of bi-functional 1,3-dioxanes.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 30214-45-0
Cat. No. B15479400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bi-1,3-dioxane
CAS30214-45-0
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2OCCCO2
InChIInChI=1S/C8H14O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2
InChIKeyQRFMWXKUCSELGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bi-1,3-dioxane (CAS 30214-45-0): A Six-Membered Bis-Acetal Building Block for Polymer Engineering and Organic Synthesis


2,2'-Bi-1,3-dioxane (CAS 30214-45-0) is a heterocyclic bis-acetal composed of two 1,3-dioxane rings linked via a C2–C2′ bond . With a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, it belongs to the class of bi-functional 1,3-dioxanes . The compound is formally a cyclic acetal of ethanedial (glyoxal) with 1,3-propanediol and is also known as 2,2′-bi(1,3-dioxane) or bis(1,3-dioxan-2-yl) . The six-membered 1,3-dioxane rings confer distinct conformational properties and hydrolytic stability relative to five-membered 1,3-dioxolane analogs, making it a candidate for applications requiring controlled acetal reactivity.

Why 2,2'-Bi-1,3-dioxane Cannot Be Casually Replaced by 1,3-Dioxolane Analogs in Scientific Workflows


Simple substitution of 2,2′-bi-1,3-dioxane with the more common 2,2′-bi-1,3-dioxolane (CAS 6705-89-1) or other bis-acetals is not scientifically neutral. The six-membered 1,3-dioxane ring differs fundamentally from the five-membered 1,3-dioxolane ring in both conformational behavior and chemical stability. Specifically, 1,3-dioxanes exhibit significantly greater resistance to acid-catalyzed hydrolysis and reductive cleavage than their dioxolane counterparts [1]. In addition, the two compounds differ in key physicochemical parameters: 2,2′-bi-1,3-dioxane has a higher molecular weight (174.19 vs. 146.14 g/mol) and a distinctly different hydrophobicity profile (calculated logP ≈ 0.51 vs. ≈ −0.27) . These differences directly impact solubility, partitioning behavior, and reactivity in polymer modification, cross-linking, and organic synthesis. Substituting without accounting for these property gaps may lead to altered reaction kinetics, unexpected phase behavior, or compromised material performance.

Quantitative Differentiation of 2,2'-Bi-1,3-dioxane (CAS 30214-45-0) Against Closest Analogs


Physicochemical Benchmarking: 2,2'-Bi-1,3-dioxane vs. 2,2'-Bi-1,3-dioxolane

The physicochemical profile of 2,2'-bi-1,3-dioxane differs significantly from its five-membered analog 2,2'-bi-1,3-dioxolane (CAS 6705-89-1). The target compound has a higher molecular weight (174.19 vs. 146.14 g/mol) and a substantially greater calculated partition coefficient (logP 0.51 vs. −0.27), indicating stronger hydrophobicity and preferential partitioning into organic phases . The topological polar surface area (tPSA) is identical for both compounds (36.92 Ų), reflecting the same number of hydrogen bond acceptors and donors .

Physicochemical Properties Hydrophobicity Partition Coefficient

Comparative Hydrolytic Stability: Dioxane Rings vs. Dioxolane Rings

1,3-Dioxane rings are demonstrably more resistant to acid-catalyzed hydrolysis and reductive cleavage than 1,3-dioxolane rings. In ether solution, 1,3-dioxolanes undergo hydrogenolysis by LiAlH₄–AlCl₃ more rapidly than the corresponding 1,3-dioxanes [1]. This difference is mechanistically attributed to the greater ease of oxocarbonium ion formation in the five-membered ring during the rate-determining step [1]. Furthermore, commercial documentation explicitly notes that 1,3-dioxane derivatives are 'more stable to acid' than their dioxolane counterparts .

Hydrolytic Stability Acid Stability Acetal Chemistry

Cross-Linking Agent Potential: Bis-Dioxanes as Polymer Engineering Building Blocks

Patent literature establishes that bis-dioxanes (including 2,2′-bi-1,3-dioxane) are 'highly advantageous as building blocks, cross-linking and/or coupling agents in polymer engineering' [1]. The presence of two 1,3-dioxane moieties in the molecule's backbone is reported to confer 'many interesting and highly distinctive properties' to the resulting polymer materials, including potential use as polymer cross-linkers [1]. The patent further emphasizes that bis-dioxanes can be derived from biomass, offering a route to biobased content in polymer formulations [1].

Polymer Cross-Linking Biobased Monomers Polymer Modification

Hydrophobicity Tuning via Substitution: Unsubstituted 2,2'-Bi-1,3-dioxane vs. Hexamethyl Derivative

The unsubstituted 2,2′-bi-1,3-dioxane exhibits a calculated logP of 0.51, placing it in a moderately hydrophilic-hydrophobic range . In contrast, the hexamethyl-substituted analog (2,2′,5,5,5′,5′-hexamethyl-2,2′-bi-1,3-dioxane, CAS 93720-06-0) shows a dramatically increased logP of 2.56, reflecting a shift toward strong hydrophobicity . This 2.05 logP unit increase corresponds to approximately a 100-fold increase in partition coefficient toward organic phases.

Structure-Property Relationship LogP Tuning Substituent Effects

Recommended Procurement Scenarios for 2,2'-Bi-1,3-dioxane (CAS 30214-45-0) Based on Evidence


Polymer Cross-Linking and Modification Requiring Moderate Hydrophobicity

For polymer chemists designing cross-linked networks where the cross-linker must exhibit a balanced logP (~0.5) rather than strong hydrophobicity (logP >2.0), 2,2′-bi-1,3-dioxane presents a suitable scaffold. Its six-membered dioxane rings provide greater acid stability than dioxolane alternatives [1], while its intermediate hydrophobicity facilitates compatibility with both polar and moderately non-polar polymer matrices. This scenario is directly supported by patent claims identifying bis-dioxanes as advantageous cross-linking agents [2].

Organic Synthesis Requiring Acid-Stable Acetal Protecting Groups

In multi-step organic syntheses where a protecting group must withstand acidic conditions (e.g., during acidic work-up or subsequent transformations), the 1,3-dioxane moiety is preferred over the 1,3-dioxolane analog due to its documented superior acid stability [1]. 2,2′-Bi-1,3-dioxane, bearing two such rings, offers a bifunctional acetal framework that can serve as a stable, cleavable linkage in complex molecule assembly.

Structure-Property Relationship Studies on Bis-Acetal Cross-Linkers

For researchers systematically investigating how ring size (six- vs. five-membered), substitution pattern, and hydrophobicity affect cross-linking efficiency and final material properties, 2,2′-bi-1,3-dioxane serves as the essential unsubstituted six-membered benchmark. Its physicochemical properties (MW = 174.19, logP = 0.51, tPSA = 36.92) can be directly compared with 2,2′-bi-1,3-dioxolane and alkyl-substituted bis-dioxanes to deconvolute the contributions of ring size and hydrophobicity to material performance.

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